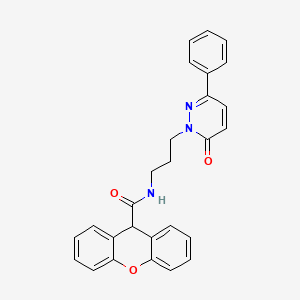![molecular formula C16H12ClNO3S B2902677 3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole CAS No. 343372-67-8](/img/structure/B2902677.png)
3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole
説明
3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole, commonly referred to as CPMSI, is a small organic molecule that has been studied for its various applications in research and development. CPMSI is a heterocyclic compound that has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. The molecule has been studied extensively for its potential use in the synthesis of a variety of different compounds, and its ability to act as a catalyst in certain reactions. In addition, CPMSI has also been studied for its potential therapeutic applications, such as its ability to act as an anti-inflammatory agent.
作用機序
The mechanism of action of CPMSI is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the production of pro-inflammatory mediators. Specifically, it is thought to inhibit the activity of phospholipase A2, cyclooxygenase-2, and lipoxygenase, which are all enzymes that are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPMSI have been studied extensively. In animal studies, CPMSI has been shown to reduce inflammation and pain associated with various conditions, such as arthritis and colitis. In addition, it has also been shown to reduce the production of pro-inflammatory mediators, such as cytokines and prostaglandins. Furthermore, CPMSI has been shown to reduce the production of inflammatory enzymes, such as phospholipase A2 and cyclooxygenase-2.
実験室実験の利点と制限
The main advantages of using CPMSI in laboratory experiments are its low toxicity and easy synthesis. In addition, it is relatively inexpensive and can be easily obtained from commercial suppliers. The main limitation of using CPMSI in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain situations.
将来の方向性
The potential future directions of CPMSI research include further investigation into its mechanism of action, as well as its potential therapeutic applications. In addition, further research into its potential use as a catalyst in organic synthesis is also warranted. Finally, further investigation into its potential use in the development of novel drugs and materials is also necessary.
合成法
The synthesis of CPMSI is a relatively simple process that involves the reaction of 2-chlorophenyl isocyanate with phenylsulfonylmethyl isocyanate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is typically kept below 50°C. The reaction produces a mixture of CPMSI and other byproducts, which can be separated using a variety of chromatographic techniques.
科学的研究の応用
CPMSI has been studied extensively for its potential use in the synthesis of a variety of different compounds. The molecule has been shown to act as a catalyst in certain reactions, and its ability to facilitate the synthesis of various compounds makes it a valuable tool in the field of organic synthesis. In addition, CPMSI has also been studied for its potential therapeutic applications, such as its ability to act as an anti-inflammatory agent.
特性
IUPAC Name |
5-(benzenesulfonylmethyl)-3-(2-chlorophenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c17-15-9-5-4-8-14(15)16-10-12(21-18-16)11-22(19,20)13-6-2-1-3-7-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWPMHSLZGZEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NO2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332590 | |
| Record name | 5-(benzenesulfonylmethyl)-3-(2-chlorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole | |
CAS RN |
343372-67-8 | |
| Record name | 5-(benzenesulfonylmethyl)-3-(2-chlorophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




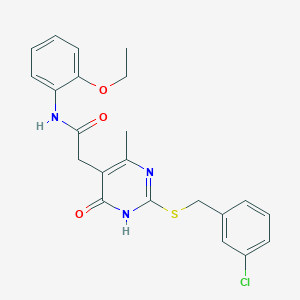
![Methyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2902600.png)
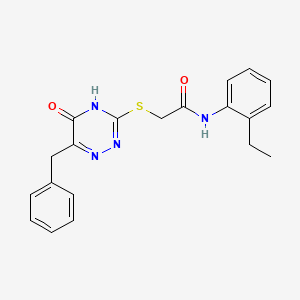
![2-((2,6-difluorophenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2902602.png)
![4-Chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2902604.png)
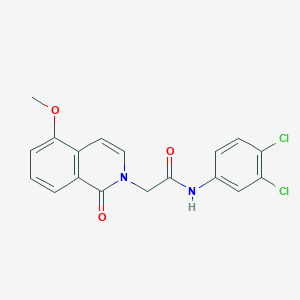
![6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2902608.png)
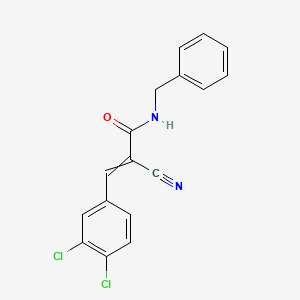
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2902611.png)
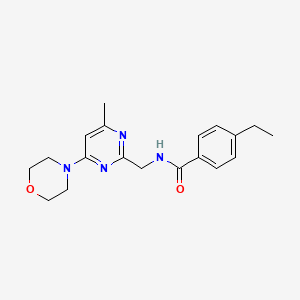
![6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2902613.png)

